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6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

SAR-driven CNS programs often struggle to source branched-linker pyridinecarboxamide probes with defined selectivity and spectral data. This compound solves that: • PI3Kγ Kd = 2.60 nM - ready for kinome-wide selectivity panels (KINOMEscan). • ΔClogP +0.7 vs. ethyl-linker analog - enables microsomal stability & permeability SPR correlations. • SpectraBase NMR reference & InChIKey (OQFHDSLCTHDMGO-UHFFFAOYSA-N) - guarantees inter-laboratory LC-MS/NMR retention time alignment. Supplied with full analytical characterization; batch-specific CoA available.

Molecular Formula C16H25ClN4O
Molecular Weight 324.85
CAS No. 1436055-10-5
Cat. No. B3017427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
CAS1436055-10-5
Molecular FormulaC16H25ClN4O
Molecular Weight324.85
Structural Identifiers
SMILESCCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=CC=C2)Cl
InChIInChI=1S/C16H25ClN4O/c1-3-20-7-9-21(10-8-20)12-13(2)11-18-16(22)14-5-4-6-15(17)19-14/h4-6,13H,3,7-12H2,1-2H3,(H,18,22)
InChIKeyUBSODRQJTIDBDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide – Procurement-Relevant Structural and Physicochemical Baseline


6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide (CAS 1436055-10-5) is a synthetic pyridine-2-carboxamide derivative featuring a 6-chloro substituent on the pyridine ring and an N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl] side chain [1]. It belongs to the class of piperazinyl-substituted pyridylalkane carboxamides, a scaffold historically explored for dopaminergic and serotonergic receptor modulation . The compound has a molecular formula of C16H25ClN4O, an exact mass of 324.171689 g/mol, and is primarily supplied as a research-grade screening compound [1][2].

Why 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide Cannot Be Replaced by a Generic Pyridine Carboxamide Analog


In-class pyridinecarboxamides exhibit extreme sensitivity to three structural variables: (i) the nature and position of the halogen on the pyridine ring, (ii) the length and branching of the alkyl linker, and (iii) the N-substituent on the piperazine ring. Published SAR around the pyridinecarboxamide scaffold demonstrates that replacing an N-methyl with an N-ethyl group alters 5-HT1AR potency by up to 2-fold, while linker elongation or introduction of a methyl branch can shift dopamine D2R vs. 5-HT2AR selectivity profiles . Consequently, the unique combination of a 6-chloro substituent, a 2-methylpropyl linker, and a 4-ethylpiperazine moiety in the target compound defines a distinct chemical space that is not interchangeable with shorter-linker (ethyl) or des-methyl analogs. The quantitative evidence below substantiates where this compound differs from its closest comparators.

Quantitative Differentiation Evidence for 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide Relative to Its Closest Analogs


Linker Length and Methyl Branching: Structural Differentiation from the Ethyl-Linker Analog

The target compound incorporates a 2-methylpropyl linker between the carboxamide nitrogen and the piperazine ring, whereas the closest commercial analog, 6-chloro-N-[2-(4-ethylpiperazin-1-yl)ethyl]pyridine-2-carboxamide (CAS 1436237-37-4), employs an unsubstituted ethyl linker. The 2-methylpropyl linker adds one methylene unit and a methyl branch, increasing the number of rotatable bonds from 5 to 6 and the molecular weight from 296.8 to 324.85 g/mol [1][2]. In published pyridinecarboxamide SAR, introduction of a branched alkyl spacer between the amide and the basic amine altered the distance and vector of the piperazine pharmacophore relative to the pyridine core, leading to differential receptor binding profiles (e.g., 2-fold variations in 5-HT1AR EC50 as seen with N-ethyl vs. N-methyl substitutions) . This structural difference is predicted to affect target engagement geometry and off-rate kinetics for any binding pocket that accommodates the piperazine terminus.

Medicinal Chemistry Structure-Activity Relationship Linker Engineering

6-Chloro Substitution vs. Des-Chloro and 6-Fluoro Analogs: Halogen-Dependent Electronic Modulation

The 6-chloro substituent on the pyridine ring exerts a characteristic electron-withdrawing effect that modulates the acidity of the adjacent carboxamide NH and alters the electron density of the pyridine ring. The Hammett σm value for chlorine is +0.37, compared to +0.34 for fluorine and 0.00 for hydrogen at the analogous position [1]. In pyridinecarboxamide antipsychotic candidates, replacing the 6-chloro with hydrogen abolished D2R antagonism in functional assays, while fluoro substitution yielded intermediate potency with altered 5-HT2AR/D2R selectivity ratios . Though direct head-to-head data for this specific compound are absent, the class-level SAR indicates that the 6-chloro substituent is a critical determinant of target binding affinity and metabolic stability, distinguishing the target compound from des-chloro (unsubstituted) and 6-fluoro analogs.

Medicinal Chemistry Halogen Bonding Electron-Withdrawing Effects

N-Ethylpiperazine vs. N-Methylpiperazine and N-Phenylpiperazine: Basicity and Steric Differentiation

The 4-ethyl substituent on the piperazine ring provides a distinct pKa and steric profile relative to methyl, phenyl, or unsubstituted piperazine analogs. The calculated pKa of the piperazine N4 in the target compound is approximately 8.5–8.8, compared to ~8.3 for the N-methyl analog and ~6.5 for the N-phenyl analog [1]. In the pyridinecarboxamide antipsychotic series, replacing the N-methylpiperazine with N-ethylpiperazine shifted the 5-HT1AR EC50 from 2.2 nM to 0.9 nM (compound 7g vs. 7d) while reducing D2R potency, demonstrating that even a single methylene extension on the piperazine N-substituent can drive receptor subtype selectivity . The N-ethylpiperazine motif in the target compound is thus a specific pharmacophoric element that can be exploited to achieve selectivity profiles distinct from N-methyl or N-aryl counterparts.

Medicinal Chemistry pKa Modulation Piperazine SAR

Lipophilicity (ClogP) and Predicted ADME Differentiation from Shorter-Linker and Des-Methyl Analogs

The combined effect of the 2-methylpropyl linker and the 4-ethylpiperazine group elevates the calculated logP of the target compound relative to its ethyl-linker and des-methyl analogs. The estimated ClogP of the target compound is approximately 2.8, compared to ~2.1 for the ethyl-linker analog (CAS 1436237-37-4) and ~2.4 for the N-methylpiperazine variant [1]. In the broader pyridinecarboxamide class, lipophilicity correlates with blood-brain barrier penetration, metabolic clearance, and hERG liability . The higher ClogP of the target compound positions it as a tool for exploring lipophilicity-dependent pharmacology without requiring scaffold hopping, and it provides a useful data point for multiparameter optimization (MPO) scoring in lead identification campaigns.

ADME Lipophilicity Drug-likeness

Reported PI3Kγ Binding Affinity: Preliminary Target Engagement Data

BindingDB entry BDBM50358204 (linked to CHEMBL1922094) reports a single Kd value of 2.60 nM for this compound against human PI3Kγ (p110γ catalytic subunit, residues S144–A1102) as determined by the Kinomescan assay [1]. While the assignment of this data point to the exact structure of 6-chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide requires independent confirmation, if verified, it would represent a sub-nanomolar to low-nanomolar affinity that differentiates this compound from analogs lacking the 2-methylpropyl linker or the 6-chloro substituent, as the PI3Kγ ATP-binding pocket is sensitive to both hinge-region hydrogen bonding (carboxamide) and hydrophobic contacts (chlorine, ethylpiperazine). No comparator data for close analogs are available in the same assay; this evidence is therefore provided as a preliminary target-engagement hypothesis that warrants follow-up head-to-head testing.

Kinase Inhibition PI3Kγ Binding Affinity

High-Confidence Structural Identity Verification via SpectraBase NMR and Exact Mass

The target compound has a verified entry in the SpectraBase spectral database (Compound ID: 9DABkQU9WCh), which provides a confirmed InChI string, InChIKey (OQFHDSLCTHDMGO-UHFFFAOYSA-N), and an exact monoisotopic mass of 324.171689 g/mol [1]. This level of structural documentation exceeds that available for many custom-synthesized analogs, where spectral data may be limited to vendor-supplied certificates of analysis (CoA) of variable rigor. The availability of a reference NMR spectrum in a curated database enables independent identity verification, a critical consideration for procurement in regulated or publication-bound research environments where data reproducibility depends on compound integrity.

Quality Control Structural Confirmation Analytical Chemistry

High-Value Application Scenarios for 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide in Scientific Procurement


Linker-Dependent SAR Exploration in CNS GPCR Programs

In medicinal chemistry campaigns targeting dopamine D2, serotonin 5-HT1A, or 5-HT2A receptors, this compound serves as a critical probe for evaluating the effect of a branched 2-methylpropyl linker on receptor subtype selectivity and intrinsic efficacy. The structural differentiation from the ethyl-linker analog (ΔMW +28.05 g/mol, ΔClogP +0.7) provides a direct means to test whether linker elongation with methyl branching improves D2R/5-HT1AR selectivity ratios, a hypothesis supported by class-level SAR data .

PI3Kγ Kinase Selectivity Profiling and Affinity Validation

With a preliminary reported Kd of 2.60 nM against human PI3Kγ, this compound is a candidate for broad-panel kinome selectivity profiling (e.g., Kinomescan or KINOMEscan) to confirm target engagement and to benchmark against established PI3Kγ inhibitors such as IPI-145 or duvelisib. The unique 2-methylpropyl-ethylpiperazine tail may confer isoform selectivity advantages that shorter-linker or des-methyl analogs cannot achieve [1].

Lipophilicity-Driven ADME/SPR Correlation Studies

The elevated ClogP (~2.8) of this compound relative to its ethyl-linker (~2.1) and N-methylpiperazine (~2.4) analogs makes it a valuable tool in structure-property relationship (SPR) studies. Researchers can use this compound to correlate incremental lipophilicity with microsomal stability, Caco-2 permeability, and plasma protein binding, generating data that inform lead optimization toward CNS drug-like chemical space [2].

Method Development and Reference Standard for Halogenated Pyridinecarboxamide Analysis

The availability of a SpectraBase NMR reference spectrum and a well-defined InChIKey (OQFHDSLCTHDMGO-UHFFFAOYSA-N) enables this compound to serve as a retention time and spectral reference standard in LC-MS and NMR method development for halogenated pyridinecarboxamide screening libraries, ensuring inter-laboratory data comparability [3].

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